molecular formula C12H27N B8481695 N-Ethyl-1,1-di-n-propyl-n-butylamine

N-Ethyl-1,1-di-n-propyl-n-butylamine

Cat. No. B8481695
M. Wt: 185.35 g/mol
InChI Key: RJWSUDHKAMWWDK-UHFFFAOYSA-N
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Patent
US04201725

Procedure details

Into a 500-ml three-necked flask, fitted with a mechanical stirrer and a condenser, were introduced 17.6 g (0.096 mol) of N-ethylidene-1,1-di-n-propyl-n-butylamine, prepared as described hereabove, and 150 ml of methanol. To this solution when cooled, 7.6 g (0.2 mol) of sodium borohydride were added slowly and while stirring. After this operation, the mixture was maintained at a temperature of 5° C. for 30 minutes and then progressively heated under reflux. Thirty minutes later, the methanol was evaporated off under vacuum and 200 ml of water were added to the residue so obtained followed by 100 ml of a solution of sodium hydroxide (d=1.38). The organic fraction was extracted with ether and the solution was distilled under reduced pressure.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[N:3][C:4]([CH2:11][CH2:12][CH3:13])([CH2:8][CH2:9][CH3:10])[CH2:5][CH2:6][CH3:7])[CH3:2].[BH4-].[Na+].[OH-].[Na+]>CO>[CH2:1]([NH:3][C:4]([CH2:11][CH2:12][CH3:13])([CH2:5][CH2:6][CH3:7])[CH2:8][CH2:9][CH3:10])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
C(C)=NC(CCC)(CCC)CCC
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-ml three-necked flask, fitted with a mechanical stirrer and a condenser
CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
To this solution when cooled
TEMPERATURE
Type
TEMPERATURE
Details
progressively heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
Thirty minutes later, the methanol was evaporated off under vacuum and 200 ml of water
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
so obtained
EXTRACTION
Type
EXTRACTION
Details
The organic fraction was extracted with ether
DISTILLATION
Type
DISTILLATION
Details
the solution was distilled under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(C)NC(CCC)(CCC)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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